molecular formula C35H26Cl2N2O4 B14135824 (1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one CAS No. 1212089-57-0

(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one

Cat. No.: B14135824
CAS No.: 1212089-57-0
M. Wt: 609.5 g/mol
InChI Key: ALXHJQCNRVTVDH-CXNUKBDRSA-N
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Description

The compound “(1’S,2’S,3’S,10b’R)-3’-(2,4-dichlorobenzoyl)-2’-(2-ethoxybenzoyl)-3’,10b’-dihydro-2’H-spiro[indoline-3,1’-pyrrolo[2,1-a]isoquinolin]-2-one” is a complex organic molecule characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo a series of transformations including Friedel-Crafts acylation, nucleophilic substitution, and cyclization reactions. The reaction conditions may involve the use of catalysts such as Lewis acids, and solvents like dichloromethane or toluene, under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of such complex molecules may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic reactions.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1’S,2’S,3’S,10b’R)-3’-(2,4-dichlorobenzoyl)-2’-(2-methoxybenzoyl)-3’,10b’-dihydro-2’H-spiro[indoline-3,1’-pyrrolo[2,1-a]isoquinolin]-2-one
  • (1’S,2’S,3’S,10b’R)-3’-(2,4-dichlorobenzoyl)-2’-(2-hydroxybenzoyl)-3’,10b’-dihydro-2’H-spiro[indoline-3,1’-pyrrolo[2,1-a]isoquinolin]-2-one

Uniqueness

The uniqueness of the compound lies in its specific functional groups and spirocyclic structure, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

1212089-57-0

Molecular Formula

C35H26Cl2N2O4

Molecular Weight

609.5 g/mol

IUPAC Name

(2'S,3S,3'S,10'bR)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)spiro[1H-indole-3,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline]-2-one

InChI

InChI=1S/C35H26Cl2N2O4/c1-2-43-28-14-8-5-11-24(28)31(40)29-30(32(41)23-16-15-21(36)19-26(23)37)39-18-17-20-9-3-4-10-22(20)33(39)35(29)25-12-6-7-13-27(25)38-34(35)42/h3-19,29-30,33H,2H2,1H3,(H,38,42)/t29-,30-,33+,35+/m0/s1

InChI Key

ALXHJQCNRVTVDH-CXNUKBDRSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C(=O)[C@@H]2[C@H](N3C=CC4=CC=CC=C4[C@@H]3[C@@]25C6=CC=CC=C6NC5=O)C(=O)C7=C(C=C(C=C7)Cl)Cl

Canonical SMILES

CCOC1=CC=CC=C1C(=O)C2C(N3C=CC4=CC=CC=C4C3C25C6=CC=CC=C6NC5=O)C(=O)C7=C(C=C(C=C7)Cl)Cl

Origin of Product

United States

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